molecular formula C11H12N2O5S B2472455 N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide CAS No. 303016-15-1

N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide

Cat. No.: B2472455
CAS No.: 303016-15-1
M. Wt: 284.29
InChI Key: UQCGCRFQAPOVEU-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C11H12N2O5S and its molecular weight is 284.29. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S/c14-11(12-9-5-6-19(17,18)7-9)8-1-3-10(4-2-8)13(15)16/h1-4,9H,5-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCGCRFQAPOVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance Within Nitrobenzamide and Sulfone Chemistry

The chemical architecture of N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide incorporates functional groups from both nitrobenzamide and sulfone chemistry, each contributing distinct and influential properties to the molecule.

The nitrobenzamide portion is characterized by a benzene (B151609) ring substituted with both a nitro group (-NO2) and an amide group (-CONH-). The nitro group is strongly electron-withdrawing, a property that significantly influences the electronic environment of the aromatic ring. nih.govnih.gov This deactivation of the ring makes it less susceptible to electrophilic substitution but facilitates nucleophilic aromatic substitution under certain conditions. wikipedia.org In the context of medicinal chemistry, the nitroaromatic group is a well-known pharmacophore found in various therapeutic agents, recognized for its ability to modulate the biological activity of a molecule. mdpi.comnih.govnih.gov The amide linkage provides structural rigidity and is a key hydrogen bonding motif, crucial for molecular recognition at biological targets.

The 1,1-dioxothiolan moiety, also known as sulfolane (B150427), is a five-membered cyclic sulfone. wikipedia.org Sulfones are organosulfur compounds containing a sulfonyl group (R-S(=O)₂-R'). The sulfonyl group is notable for its chemical stability and its capacity to act as a strong hydrogen bond acceptor. Cyclic sulfones, in particular, are valued for their ability to present appended functional groups in a defined spatial orientation, a desirable trait in the design of molecules for specific biological interactions. nih.govresearchgate.net The incorporation of a sulfone group can also enhance a molecule's physicochemical properties, such as polarity and solubility. nih.gov

The combination of these two structural units in this compound results in a molecule with a unique profile, blending the electronic influence and biological potential of the nitrobenzamide with the stable, polar, and stereochemically defined nature of the dioxothiolane ring.

Role As a Molecular Scaffold for Advanced Chemical and Biological Research

A molecular scaffold is a core structure upon which new molecules can be systematically built and diversified. researchgate.net N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide is well-suited to serve as such a scaffold for several reasons, providing a versatile platform for chemical and biological investigations.

The compound possesses distinct points for chemical modification. The nitro group on the benzamide (B126) ring can be readily reduced to an amine, which can then be further functionalized through a variety of reactions, such as acylation, alkylation, or conversion to a diazonium salt. This allows for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

Furthermore, the amide bond itself, while stable, can be synthesized by coupling 3-aminosulfolane with 4-nitrobenzoyl chloride or a related activated carboxylic acid derivative. mdpi.com This synthetic route allows for variations in both the aromatic and the heterocyclic components. By substituting 4-nitrobenzoyl chloride with other benzoyl chlorides, a library of compounds with different aromatic substitutions can be generated. Similarly, derivatives of 3-aminosulfolane could be employed to modify the cyclic sulfone portion of the scaffold.

The rigid, non-planar structure of the 1,1-dioxothiolan ring provides a three-dimensional framework. When used as a scaffold, this can lead to new chemical entities with well-defined shapes, which is a critical aspect in the design of compounds intended to fit into the specific binding pockets of proteins or other biological macromolecules. The sulfone group's polarity and hydrogen bonding capability further contribute to the potential for specific interactions. nih.gov

Table 1: Potential Physicochemical Properties of this compound Note: These are estimated properties based on the chemical structure, as specific experimental data is not widely published.

Property Estimated Value/Characteristic
Molecular Formula C₁₁H₁₂N₂O₅S
Molecular Weight 284.29 g/mol
Appearance Likely a crystalline solid
Solubility Expected to have moderate polarity, with potential solubility in polar organic solvents.
Hydrogen Bond Donors 1 (from the amide N-H)
Hydrogen Bond Acceptors 5 (from the two sulfone oxygens, the two nitro oxygens, and the amide carbonyl oxygen)
Reactivity Centers Nitro group (reducible), aromatic ring (modifiable), amide bond (synthetically versatile)

Historical Development and Relevant Precursor Studies Within Its Structural Class

Strategic Approaches to Amide Bond Formation

The construction of the amide bond in this compound is primarily achieved through the coupling of an activated carboxylic acid derivative and an amine. The strategic selection of precursors and reaction conditions is crucial for optimizing yield and purity.

Condensation Reactions Utilizing 4-Nitrobenzoyl Chloride Precursors

A prevalent and efficient method for synthesizing this compound involves the acylation of 1,1-dioxothiolan-3-amine with 4-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions. mdpi.comfishersci.co.uk The high reactivity of the acyl chloride makes it an excellent electrophile for the amine nucleophile.

The reaction is typically carried out in an aprotic solvent, such as dichloromethane, at room temperature. mdpi.comfishersci.co.uk A base, commonly a tertiary amine like triethylamine (B128534) or pyridine, is added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. mdpi.comfishersci.co.uk The process is generally rapid, with reaction times often under an hour. mdpi.com

Table 1: Typical Reaction Parameters for Schotten-Baumann Synthesis

Parameter Condition Purpose
Amine 1,1-dioxothiolan-3-amine Nucleophile
Acylating Agent 4-nitrobenzoyl chloride Electrophile
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF) Reaction Medium
Base Triethylamine, Pyridine HCl Scavenger
Temperature 0°C to Room Temperature Control Reaction Rate

| Reaction Time | 30 minutes - 2 hours | To ensure completion |

The isolation of the product typically involves an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials, followed by extraction and purification. mdpi.comrsc.org

Synthetic Pathways Involving 1,1-Dioxothiolane-3-amine Derivatives

The synthesis of the target compound is critically dependent on the availability and reactivity of 1,1-dioxothiolane-3-amine, also known as 3-aminosulfolane. This precursor provides the nucleophilic amino group necessary for the formation of the amide bond. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the activated 4-nitrobenzoic acid derivative.

The sulfone group (1,1-dioxothiolan) is a strong electron-withdrawing group, which can decrease the nucleophilicity of the amine compared to simple alkylamines. However, it remains sufficiently reactive to undergo acylation with highly reactive electrophiles like 4-nitrobenzoyl chloride. The synthesis of various amide derivatives using this general principle is a well-established strategy in medicinal and materials chemistry. nih.gov

Emerging Mechanochemical Synthetic Protocols for Related Benzamide (B126) Systems

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents an environmentally friendly alternative to traditional solvent-based syntheses. mdpi.com For benzamide systems, shaker-type ball mills have been successfully employed to synthesize compounds like N-(2,2-diphenylethyl)-4-nitrobenzamide from the corresponding amine and 4-nitrobenzoyl chloride. mdpi.com

This solvent-free approach offers several advantages, including reduced waste, shorter reaction times (often minutes), and potentially higher yields. mdpi.com The reaction is performed by placing the solid reactants and stainless steel balls in a milling jar and vibrating at a high frequency. mdpi.com This method could be directly applicable to the synthesis of this compound, offering a greener synthetic route.

Table 2: Comparison of Conventional vs. Mechanochemical Synthesis

Feature Conventional Solution-Phase Mechanochemical (Ball-Milling)
Solvent Required (e.g., Dichloromethane) Not Required (Solvent-free)
Reaction Time 30 minutes to several hours 5 - 15 minutes
Workup Aqueous wash, extraction Simple wash/filtration
Environmental Impact Higher (solvent waste) Lower (minimal waste)

| Energy Input | Heating/Stirring | Mechanical (Vibration/Grinding) |

Exploration of Alternative Synthetic Routes and Methodologies

Beyond the use of acyl chlorides, several other methods for amide bond formation could potentially be adapted for the synthesis of this compound. These routes often employ different activating agents or starting materials to circumvent the need for highly reactive and moisture-sensitive acyl chlorides.

Borate Esters: Reagents like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, can facilitate the direct amidation of carboxylic acids with amines. This method is operationally simple and often allows for purification via filtration without extensive aqueous workups. nih.gov

Boronic Acid Catalysis: Certain arylboronic acids, such as 5-methoxy-2-iodophenylboronic acid, can act as catalysts for direct amidation at room temperature, forming a reactive acylborate intermediate. organic-chemistry.org

Rearrangement of Nitrile Imines: A novel approach involves the rearrangement of nitrile imines, derived from N-2-nitrophenyl hydrazonyl bromides, to form amide bonds. This method demonstrates broad functional group tolerance. nih.gov

Acyltrifluoroborates: Potassium acyltrifluoroborates can react with primary amines in water, promoted by simple chlorinating agents, to form amides rapidly at acidic pH. organic-chemistry.org

Mechanistic Studies of Reaction Kinetics and Intermediate Formation

The synthesis of this compound via the reaction of 4-nitrobenzoyl chloride and 1,1-dioxothiolan-3-amine follows a well-understood nucleophilic acyl substitution mechanism.

The reaction initiates with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. This step forms a transient, high-energy tetrahedral intermediate. The stability and breakdown of this intermediate are critical to the reaction's progress.

The subsequent step involves the collapse of the tetrahedral intermediate, where the carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group. A proton is then removed from the nitrogen atom, typically by the base present in the reaction mixture, to yield the final, neutral amide product. fishersci.co.uk

Kinetic studies of similar amide formation reactions can be monitored using techniques like in-situ infrared (IR) spectroscopy to track the disappearance of reactants and the appearance of the product in real-time. researchgate.net Mass spectrometry analysis of related N-(substituted)-4-nitrobenzamide compounds reveals characteristic fragmentation patterns, often involving the cleavage of the amide bond, which can provide insights into the bond's stability and the structure of potential intermediates. mdpi.commdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. While a specific experimental spectrum for this compound is not publicly available, a detailed analysis can be predicted based on the known absorption regions of amides, nitro compounds, sulfones, and aromatic systems.

The spectrum can be analyzed by considering the distinct vibrational modes associated with each part of the molecule: the amide linkage, the 4-nitrophenyl group, and the 1,1-dioxothiolane ring.

Amide Group Vibrations: The secondary amide group (–CO–NH–) gives rise to several characteristic bands. The N–H stretching vibration is typically observed as a strong, sharp peak in the region of 3350-3180 cm⁻¹. The precise position is sensitive to hydrogen bonding. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum and is expected to appear in the range of 1680-1630 cm⁻¹. The Amide II band, which arises from a combination of N–H in-plane bending and C–N stretching vibrations, is anticipated to be found between 1570-1515 cm⁻¹.

4-Nitrophenyl Group Vibrations: The nitro group (–NO₂) is characterized by two strong stretching vibrations. The asymmetric stretching vibration is expected to appear in the 1560-1515 cm⁻¹ region, potentially overlapping with the Amide II band. The symmetric stretching vibration typically occurs in the 1355-1315 cm⁻¹ range. The presence of the aromatic ring will be indicated by C–H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Aromatic C–H out-of-plane bending vibrations, which are indicative of the substitution pattern, are expected in the 900-690 cm⁻¹ range. For a 1,4-disubstituted benzene (B151609) ring, a strong band is typically observed between 850-800 cm⁻¹.

1,1-Dioxothiolane Ring Vibrations: The sulfonyl group (–SO₂) of the 1,1-dioxothiolane (sulfolane) ring also produces strong and characteristic absorption bands. The asymmetric SO₂ stretching vibration is expected in the 1350-1300 cm⁻¹ region, which may overlap with the symmetric stretching of the nitro group. The symmetric SO₂ stretching vibration gives rise to a strong band in the 1160-1120 cm⁻¹ range. The aliphatic C–H stretching vibrations of the methylene (B1212753) (–CH₂–) groups in the thiolane ring are expected to appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.

The following interactive data table summarizes the expected characteristic FTIR absorption bands for the key functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
AmideN–H Stretch3350 - 3180Strong, Sharp
AmideC=O Stretch (Amide I)1680 - 1630Strong
AmideN–H Bend (Amide II)1570 - 1515Medium-Strong
NitroAsymmetric N=O Stretch1560 - 1515Strong
NitroSymmetric N=O Stretch1355 - 1315Strong
SulfonylAsymmetric S=O Stretch1350 - 1300Strong
SulfonylSymmetric S=O Stretch1160 - 1120Strong
AromaticC–H Stretch> 3000Medium-Weak
AromaticC=C Stretch1600 - 1450Medium-Weak
AromaticC-H Out-of-plane Bend850 - 800Strong
AliphaticC–H Stretch2950 - 2850Medium

This detailed analysis of the expected vibrational modes provides a comprehensive framework for the structural elucidation of this compound using FTIR spectroscopy. The presence and specific positions of these absorption bands would serve as strong evidence for the successful synthesis and purity of the compound.

Computational Chemistry and Theoretical Insights into N 1,1 Dioxothiolan 3 Yl 4 Nitrobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide, DFT calculations would provide fundamental insights into its geometry, electronic properties, and reactivity.

A Molecular Electrostatic Potential (MEP) map would illustrate the charge distribution on the surface of this compound, revealing its electrophilic and nucleophilic sites. The MEP is a valuable tool for predicting how the molecule might interact with other molecules, such as biological receptors. Regions of negative potential (typically colored in shades of red) would indicate areas prone to electrophilic attack, while regions of positive potential (blue) would suggest sites for nucleophilic attack. For this molecule, one would anticipate negative potential around the oxygen atoms of the nitro and sulfonyl groups, as well as the carbonyl group, with positive potential near the amide hydrogen.

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO would likely be localized on the electron-rich nitrobenzamide portion, while the LUMO might be distributed across the electron-withdrawing groups.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available

From the HOMO and LUMO energies, various quantum chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, based on conceptual DFT, provide a more detailed picture of the molecule's chemical behavior.

Table 2: Quantum Chemical Reactivity Descriptors

Descriptor Formula Significance Predicted Value for this compound
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron. Data not available
Electron Affinity (A) A ≈ -ELUMO Energy released upon gaining an electron. Data not available
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons. Data not available
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution. Data not available
Chemical Softness (S) S = 1 / (2η) Measure of polarizability. Data not available

Without experimental or calculated HOMO and LUMO energies, these values cannot be determined for this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would provide insights into its conformational flexibility and how it behaves in a biological environment, such as in solution or near a protein binding site. nih.gov The simulation would track the molecule's movements over time, revealing its preferred shapes (conformations) and the energy barriers between them. This information is critical for understanding how the molecule might fit into a receptor's binding pocket.

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be employed to predict the most likely pathways for chemical reactions involving this compound. By calculating the energies of reactants, products, and potential transition states, researchers can determine the activation energy for different reaction routes. This type of in silico analysis can guide synthetic chemists in optimizing reaction conditions and predicting potential byproducts. For instance, the stability of the amide bond or the reactivity of the nitro group could be explored under various simulated conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov If a set of this compound derivatives with known biological activities were available, a QSAR model could be developed. This model would be a mathematical equation that relates various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to the observed activity. Such a model would be invaluable for the rational design of new, more potent derivatives by predicting their activity before they are synthesized, thereby saving time and resources. nih.gov

Structure Activity Relationship Sar and Molecular Interaction Studies of N 1,1 Dioxothiolan 3 Yl 4 Nitrobenzamide Derivatives in Biological Systems in Vitro Focus

Impact of Substituent Modifications on In Vitro Biological Activity

Systematic modifications of the nitrobenzamide core have been shown to modulate potency and selectivity across various biological targets. Structure-activity relationship (SAR) studies on related molecules consistently demonstrate that small changes to the substituent groups can lead to substantial differences in in vitro efficacy.

Nitrobenzamide derivatives have shown notable promise as antifungal agents. Research into related structures indicates that the antifungal activity is highly dependent on the substituents attached to the benzamide (B126) framework. For instance, studies on 3-methyl-4-nitrobenzoate derivatives revealed that the length of the alkyl side chain is crucial for bioactivity against various Candida strains. researchgate.net Specifically, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate were particularly effective against C. guilliermondii, with minimum inhibitory concentration (MIC) values of 39 µM and 31 µM, respectively. researchgate.net

Similarly, new sulfanyl-substituted niclosamide (B1684120) derivatives, which contain a salicylanilide (B1680751) (a related amide structure), exhibited potent activity against Madurella mycetomatis, the causative agent of eumycetoma. mdpi.com Compounds with a 4-nitrophenyl substituent showed high activity, underscoring the importance of the nitro group in this context. mdpi.com The introduction of different substituents can thus be a key strategy to optimize the antifungal profile of N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide derivatives.

Table 1: Antifungal Activity of Selected Benzamide Derivatives

Compound ClassDerivativeFungal StrainIn Vitro Activity (MIC/IC50)Reference
3-Methyl-4-nitrobenzoatesMethyl 3-methyl-4-nitrobenzoate (1)C. guilliermondii 20739 µM (MIC) researchgate.net
3-Methyl-4-nitrobenzoatesPentyl 3-methyl-4-nitrobenzoate (6)C. guilliermondii 20731 µM (MIC) researchgate.net
Sulfanyl-substituted NiclosamidesCompound 2aM. mycetomatis MM550.3 µM (IC50) mdpi.com
Sulfanyl-substituted NiclosamidesCompound 2bM. mycetomatis MM550.2 µM (IC50) mdpi.com

The nitrobenzamide core is a key feature in numerous potent enzyme inhibitors. By analogy, derivatives of this compound could be explored for a wide range of enzyme-inhibitory activities.

Antidiabetic Activity: A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and found to be potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. The presence of both an electron-donating group (like -CH3) and an electron-withdrawing group (like -NO2) on the phenyl ring was found to significantly enhance inhibitory activity. nih.govresearchgate.net

Anti-inflammatory Activity: Nitro-substituted benzamide derivatives have demonstrated significant anti-inflammatory properties by inhibiting nitric oxide (NO) production in macrophage cells. This effect is linked to the inhibition of inducible nitric oxide synthase (iNOS). researchgate.net

Anticancer Activity: The compound 4-iodo-3-nitrobenzamide (B1684207) acts as a prodrug that is metabolically reduced to 4-iodo-3-nitrosobenzamide. This active form inactivates poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, by ejecting zinc from its zinc finger domain, leading to tumor cell death. nih.gov

Xanthine (B1682287) Oxidase Inhibition: In the quest for treatments for hyperuricemia, a series of 4-(isopentyloxy)-3-nitrobenzamide derivatives were identified as potent inhibitors of xanthine oxidase (XO). The optimized compound, 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide, exhibited an IC50 value of 0.13 µM. nih.gov

Table 2: Enzyme Inhibition by Various Nitrobenzamide Derivatives

Compound ClassTarget EnzymeMost Potent DerivativeIn Vitro Potency (IC50)Reference
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamidesα-GlucosidaseCompound 5o (R = 2-CH3-5-NO2)10.75 ± 0.52 μM nih.gov
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamidesα-AmylaseCompound 5o (R = 2-CH3-5-NO2)0.90 ± 0.31 μM nih.gov
Nitro substituted benzamidesInducible Nitric Oxide Synthase (iNOS)Compound 53.7 μM researchgate.net
4-(isopentyloxy)-3-nitrobenzamidesXanthine Oxidase (XO)Compound 6k0.13 μM nih.gov

Molecular Docking and Protein-Ligand Interaction Analysis

Computational studies, particularly molecular docking, have been instrumental in elucidating the binding modes of nitrobenzamide derivatives to their protein targets. These studies provide a rational basis for understanding SAR and designing more potent and selective inhibitors.

Molecular docking simulations have revealed that nitrobenzamide derivatives engage with the active sites of their target enzymes through a combination of hydrogen bonding, electrostatic, and hydrophobic interactions. nih.govresearchgate.net

For the antidiabetic 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide derivatives, docking studies against α-glucosidase and α-amylase showed binding energies ranging from -8.0 to -9.7 kcal/mol. nih.gov The most active compounds formed crucial hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site. nih.govresearchgate.net Similarly, docking of anti-inflammatory nitrobenzamides into the iNOS active site showed that compounds with an optimal number and orientation of nitro groups bound more efficiently. researchgate.net In the case of xanthine oxidase inhibitors, modeling studies highlighted strong interactions between the ligand and critical amino acid residues in the active site, explaining the high in vitro potency. nih.gov

The insights gained from SAR and molecular docking studies provide a clear roadmap for the rational design of novel derivatives with improved properties. For example, the finding that a combination of electron-donating and electron-withdrawing groups enhances α-glucosidase inhibition can guide the synthesis of new antidiabetic agents. nih.gov

A compelling example of rational design comes from the development of xanthine oxidase inhibitors. Recognizing the poor drug-like properties of an initial anthraquinone-based scaffold, researchers systematically replaced it, leading to the discovery of the highly potent and more drug-like 4-(isopentyloxy)-3-nitrobenzamide series. nih.gov This highlights a strategy where problematic structural motifs are replaced while preserving key binding interactions, a principle that could be applied to the design of this compound derivatives for various targets.

Mechanistic Investigations of In Vitro Bioactivity at the Molecular Level

Understanding the molecular mechanism of action is critical for drug development. For nitrobenzamide derivatives, several distinct mechanisms have been elucidated.

One of the most detailed mechanistic insights comes from the study of 4-iodo-3-nitrobenzamide. This compound functions as a prodrug, undergoing intracellular reduction of the nitro group to a nitroso group. nih.gov This reactive nitroso intermediate then targets and inactivates PARP by covalently modifying the enzyme's zinc finger domain, leading to the ejection of zinc and loss of function. nih.gov This mechanism of "bioreductive activation" is a powerful strategy in drug design, particularly for targeting the hypoxic environment of tumors.

In the context of antifungal activity, mechanistic studies on the novel fungicide N-(naphthalen-1-yl) phenazine-1-carboxamide (B1678076) (NNPCN), which shares the core carboxamide structure, provide valuable clues. NNPCN was found to disrupt the fungal cell wall and cell membrane integrity. mdpi.com Transcriptomic analysis revealed that the compound significantly altered the expression of genes involved in cell wall glucan metabolism, membrane synthesis, and oxidoreductase activity. mdpi.com Such multifaceted mechanisms, affecting multiple cellular pathways, could be a feature of other bioactive benzamides and represent a promising avenue for overcoming drug resistance.

Cellular Pathway Modulation Studies (In Vitro)

There are currently no available research studies that have investigated the effects of this compound or its derivatives on specific cellular pathways in an in vitro setting. Consequently, no data tables or detailed research findings on its modulatory effects on signaling cascades, metabolic pathways, or other cellular processes can be presented.

Elucidation of Molecular Mechanisms of Action (In Vitro)

Similarly, the molecular mechanism of action for this compound remains uncharacterized. No in vitro studies have been published that identify its molecular targets, binding interactions, or the specific biochemical processes it may influence. Without such foundational research, a discussion on its mechanism of action would be purely speculative and fall outside the scope of a scientific review.

Advanced Applications and Contributions to Specialized Chemical Fields

Role as an Intermediate in Multi-Step Organic Synthesis

The architecture of N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide makes it a promising intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The presence of distinct reactive sites—the amide linkage, the aromatic nitro group, and the sulfolane (B150427) ring—offers multiple avenues for chemical modification.

The amide bond can undergo hydrolysis to yield 3-aminosulfolane and 4-nitrobenzoic acid, both of which are valuable building blocks for further synthesis. More significantly, the nitro group is a versatile functional handle. It can be readily reduced to an amine, which can then be subjected to a wide array of transformations, including diazotization, acylation, and alkylation. This opens up pathways to a diverse range of derivatives with potentially interesting biological activities or material properties. For instance, the resulting amino-benzamide derivative could be a precursor for the synthesis of azo dyes, pharmaceuticals, or components of electroactive polymers.

The sulfolane ring, known for its high polarity and thermal stability, can influence the solubility and processing characteristics of molecules into which it is incorporated. It can also serve as a rigid scaffold to orient other functional groups in a specific spatial arrangement.

Below is a table outlining potential transformations of this compound and the resulting product classes, highlighting its versatility as a synthetic intermediate.

Starting MaterialReagent/ConditionProduct ClassPotential Application
This compoundH₂, Pd/C or SnCl₂/HClN-(1,1-dioxothiolan-3-yl)-4-aminobenzamidePrecursor for azo dyes, pharmaceuticals, polymers
This compoundStrong Acid/Base (hydrolysis)3-Aminosulfolane and 4-Nitrobenzoic acidBuilding blocks for independent synthetic pathways
N-(1,1-dioxothiolan-3-yl)-4-aminobenzamideNaNO₂, HCl then phenolAzo-coupled compoundsDyes and pigments
N-(1,1-dioxothiolan-3-yl)-4-aminobenzamideAcyl chloride/AnhydrideDiamide derivativesBiologically active molecules, polymer precursors

Development of Novel Hybrid Materials Incorporating the this compound Core

The development of novel hybrid materials, which combine organic and inorganic components to achieve synergistic properties, is a rapidly growing field. The structure of this compound offers intriguing possibilities for its incorporation into such materials.

The sulfolane moiety, with its high polarity and stability, could be integrated into polymer backbones to enhance thermal stability and influence solubility. For instance, derivatives of this compound could be polymerized to create sulfolane-based polymers with pendant nitrobenzamide groups. These pendant groups could then be chemically modified to tune the material's properties, such as its optical or electronic characteristics. The nitro group, being strongly electron-withdrawing, can impart interesting photophysical properties, including fluorescence or non-linear optical behavior.

Furthermore, the amide and nitro functionalities could serve as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers. Such hybrid materials could have applications in gas storage, separation, or catalysis. The sulfolane unit would act as a bulky, polar spacer, influencing the porosity and dimensionality of the resulting framework.

The potential for creating hybrid materials is summarized in the table below:

Hybrid Material Component 1 (from title compound)Hybrid Material Component 2Potential Linkage/InteractionResulting Hybrid Material ClassPotential Application
Polymerized sulfolane derivative---Covalent bonds in backboneFunctional PolymerMembranes, specialty plastics
Pendant nitrobenzamide group on a polymerMetal Ions (e.g., Cu²⁺, Zn²⁺)Coordination bondsMetal-Organic PolymerSensors, catalytic materials
This compoundSilica or Titania nanoparticlesSurface functionalizationOrganic-Inorganic NanocompositeHigh-performance coatings, fillers
Modified amino-derivative of the compoundGraphene OxideCovalent or non-covalentGraphene-based compositeElectronic devices, conductive materials

Potential for Integration in Catalysis and Reaction Design

The field of catalysis continually seeks novel ligands and catalyst structures to improve reaction efficiency, selectivity, and sustainability. Organosulfur compounds have been recognized for their utility in catalysis, often acting as ligands for transition metals. bohrium.com The sulfur atom in the sulfolane ring of this compound, with its lone pairs of electrons, could potentially coordinate to a metal center.

While direct catalytic applications of this specific molecule have not been reported, its structural features suggest it could be a precursor for the design of new ligands for a variety of transition metal-catalyzed reactions. For example, reduction of the nitro group to an amine would provide an additional coordination site, creating a bidentate ligand with both a soft sulfur donor and a hard nitrogen donor. Such mixed-donor ligands are of significant interest in coordination chemistry and catalysis.

The table below outlines hypothetical catalytic applications based on the structural motifs present in the molecule.

Catalytic RoleKey Structural Feature(s)Potential Catalytic Reaction(s)Rationale
Ligand for Transition Metal CatalysisSulfur atom of the sulfolane ringCross-coupling reactions (e.g., Suzuki, Heck)Sulfur can coordinate to palladium or other metals, influencing catalytic activity.
Precursor to a Bidentate LigandReduced amino group and sulfolane sulfurAsymmetric synthesisThe resulting N,S-ligand could create a chiral environment around a metal center.
OrganocatalystAmide and nitro functionalitiesHydrogen bonding catalysisThe molecule could act as a hydrogen bond donor to activate substrates.
Support for Catalyst ImmobilizationFunctionalizable aromatic ringHeterogeneous catalysisThe molecule could be anchored to a solid support for catalyst recycling.

Future Perspectives and Emerging Research Avenues

Untapped Synthetic Methodologies and Green Chemistry Approaches

The synthesis of N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide and its analogs is an area where the principles of green chemistry can be extensively applied to enhance efficiency, safety, and sustainability.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing for the production of nitroaromatic compounds. nih.goveuropa.euewadirect.com The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields, improved safety by minimizing the accumulation of potentially hazardous intermediates, and easier scalability. nih.govacs.org Future research could focus on developing a continuous flow process for the amidation reaction between 3-aminosulfolane and 4-nitrobenzoyl chloride, the likely precursors to the title compound.

Enzymatic Catalysis: Biocatalysis, particularly the use of enzymes like lipases, has emerged as a powerful green tool for amide bond formation. nanobioletters.com These enzymatic methods can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and the need for harsh reagents. nanobioletters.com Investigating the enzymatic synthesis of this compound could lead to a more environmentally benign and efficient production method.

Green Chemistry Metrics: To quantitatively assess the sustainability of different synthetic routes, green chemistry metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME) can be employed. A comparative analysis of traditional versus modern synthetic approaches for this compound using these metrics would be invaluable in identifying the most sustainable pathway.

Synthetic ApproachPotential AdvantagesKey Research Focus
Flow Chemistry Enhanced safety, higher yields, scalabilityOptimization of reactor design and reaction conditions
Enzymatic Catalysis High selectivity, mild conditions, reduced wasteScreening for suitable enzymes and reaction optimization
Mechanochemistry Solvent-free or reduced solvent use, energy efficiencyInvestigation of solid-state reaction pathways

Advanced Computational and Machine Learning Applications in Compound Design

Computational chemistry and machine learning are poised to play a pivotal role in accelerating the discovery and development of derivatives of this compound with tailored properties.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be utilized to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov Such calculations can provide insights into its stability, potential reaction mechanisms, and interactions with biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of this compound and its interactions with biomolecules, such as enzymes or receptors, in a simulated physiological environment. nih.gov This can aid in understanding its mechanism of action and in the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: QSAR studies can establish a mathematical relationship between the structural features of a series of this compound derivatives and their biological activity. nih.govnih.gov Pharmacophore modeling can identify the key chemical features required for biological activity, guiding the design of new compounds with enhanced potency and selectivity. nih.govresearchgate.netdovepress.comdergipark.org.tr

Machine Learning for Predictive Toxicology and Bioactivity: Machine learning algorithms can be trained on existing data for nitroaromatic compounds to predict the potential toxicity of this compound and its derivatives. researchgate.netmdpi.comproquest.comjocpr.com Furthermore, machine learning models can be developed to predict various biological activities, such as enzyme inhibition, based on the compound's structure. nih.govgithub.comnih.govplos.orgst-andrews.ac.uk

Computational TechniqueApplication in Compound DesignPotential Outcome
DFT Calculations Electronic structure and reactivity analysisUnderstanding of chemical properties and reaction mechanisms
MD Simulations Study of conformational dynamics and biomolecular interactionsInsight into biological mechanism of action
QSAR/Pharmacophore Modeling Identification of key structural features for activityDesign of more potent and selective analogs
Machine Learning Prediction of toxicity and biological activityPrioritization of compounds for synthesis and testing

Discovery of Novel In Vitro Biological Activities and Target Identification

The unique combination of a sulfolane (B150427) and a nitrobenzamide moiety in this compound suggests a range of potential biological activities that warrant investigation.

Anticancer Activity: Both sulfolane and benzamide (B126) derivatives have been reported to exhibit anticancer properties. researchgate.netnih.govmdpi.comresearchgate.net Therefore, it is plausible that this compound could display cytotoxic effects against various cancer cell lines. Future research should involve screening the compound against a panel of cancer cell lines to identify potential anticancer activity.

Antimicrobial Activity: Substituted benzamides are known to possess antibacterial and antifungal properties. nanobioletters.comnih.govnih.govresearchgate.net The title compound could be screened against a range of pathogenic bacteria and fungi to explore its potential as a novel antimicrobial agent.

Enzyme Inhibition: The structural features of this compound suggest that it could act as an inhibitor for various enzymes. For instance, nitrobenzamide derivatives have been investigated as inhibitors of enzymes like α-glucosidase and α-amylase. nih.gov A broad screening against different enzyme classes could uncover novel inhibitory activities.

Potential Biological ActivityRationaleProposed Research
Anticancer Anticancer properties of sulfolane and benzamide derivativesIn vitro screening against a panel of cancer cell lines
Antimicrobial Known antimicrobial activity of substituted benzamidesScreening against pathogenic bacteria and fungi
Enzyme Inhibition Structural similarity to known enzyme inhibitorsBroad-based screening against various enzyme classes

Interdisciplinary Research Integrating this compound with Material Science and Nanotechnology

The integration of this compound into materials and nanostructures could lead to novel applications in various fields.

Functional Polymers: The sulfolane moiety is known to be a component of certain polymers, and its incorporation can influence the material's properties. mdpi.comrsc.orgacs.org this compound could be explored as a monomer or a functional additive in the development of new polymers with unique thermal, mechanical, or electronic properties.

Nanoparticle Functionalization: The compound could be used to functionalize the surface of nanoparticles, such as gold or iron oxide nanoparticles. nih.govamidbiosciences.commdpi.comarxiv.org This could impart new functionalities to the nanoparticles, making them suitable for applications in drug delivery, bio-imaging, or catalysis. The nitro group, for instance, could serve as a handle for further chemical modifications.

Drug Delivery Systems: If this compound is found to have therapeutic activity, it could be incorporated into various drug delivery systems, such as liposomes or polymeric micelles, to improve its solubility, stability, and targeted delivery to specific tissues or cells.

Interdisciplinary AreaPotential ApplicationResearch Direction
Material Science Development of functional polymersSynthesis and characterization of polymers incorporating the compound
Nanotechnology Creation of functionalized nanoparticlesSurface modification of nanoparticles and evaluation of their properties
Drug Delivery Enhanced therapeutic efficacyFormulation of the compound into various drug delivery systems

Q & A

Q. What are the optimal synthetic routes for N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide?

The synthesis involves multi-step organic reactions. A typical approach includes:

  • Step 1 : Formation of the thiolan-3-ylamine intermediate via nucleophilic substitution or cyclization reactions using 1,1-dioxothiolane derivatives.
  • Step 2 : Amide coupling between the thiolan-3-ylamine and 4-nitrobenzoyl chloride under Schotten-Baumann conditions (e.g., dichloromethane solvent, triethylamine as a base) .
  • Critical parameters : Temperature control (0–25°C), inert atmosphere to prevent oxidation of sulfur groups, and stoichiometric precision to minimize side products .

Q. How can purity and yield be optimized during synthesis?

  • Purification : Silica gel chromatography is standard for isolating the amide product, while recrystallization in solvents like ethyl acetate/hexane improves crystallinity .
  • Yield optimization : Use excess acyl chloride (1.2–1.5 eq) and monitor reaction progress via TLC (Rf ≈ 0.5 in chloroform/ether/hexane) .
  • Analytical validation : Confirm purity via HPLC (≥95%) and characterize using 1^1H/13^13C NMR (e.g., δ 8.3–8.4 ppm for nitrobenzamide protons) and HRMS (mass error <2 ppm) .

Q. What spectroscopic techniques are critical for structural elucidation?

  • NMR : 1^1H NMR identifies aromatic protons (AA’BB’ patterns for nitrobenzamide) and thiolan ring protons (δ 3.5–4.0 ppm). 13^13C NMR confirms carbonyl (165–170 ppm) and sulfone groups (55–60 ppm) .
  • UV-Vis : Absorption at 290 nm (ε ≈ 11,700 M1^{-1}cm1^{-1}) indicates nitro-aromatic conjugation .
  • HRMS : ESI-MS/MS identifies fragmentation pathways (e.g., m/z 167 for nitrobenzamidic cation) .

Advanced Research Questions

Q. How does the thiolan-3-yl moiety influence biological activity?

The 1,1-dioxothiolan group enhances metabolic stability and target binding:

  • PPARγ interaction : Thiazolidinedione analogs (structural relatives) activate PPARγ, suggesting potential antidiabetic applications. The sulfone group may improve solubility and reduce off-target effects .
  • Stability studies : The sulfone group resists enzymatic degradation compared to thioether analogs, as shown in simulated gastric fluid assays (t1/2_{1/2} > 24 hrs) .

Q. What computational methods predict binding modes with biological targets?

  • Docking studies : Use AutoDock Vina to model interactions with PPARγ (PDB: 2PRG). The nitro group forms hydrogen bonds with Arg288, while the thiolan ring occupies the hydrophobic pocket .
  • MD simulations : GROMACS can assess stability of ligand-receptor complexes (RMSD <2 Å over 100 ns trajectories) .

Q. How to resolve contradictions in reported bioactivity data?

  • Case example : Discrepancies in cytotoxicity (IC50_{50} values) may arise from assay conditions. Standardize protocols:
    • Use MTT assays with consistent cell lines (e.g., HepG2 vs. MCF-7).
    • Control DMSO concentration (<0.1%) to avoid solvent interference .
  • Meta-analysis : Compare logP (≈2.5) and polar surface area (≈90 Å2^2) to correlate permeability and activity .

Q. What are the fragmentation pathways under mass spectrometry?

  • ESI-MS/MS : Two primary pathways observed:
    • Pathway 1 : Cleavage of the amide bond generates (4-nitrobenzylidyne)oxonium cation (m/z 150) .
    • Pathway 2 : Sigma bond breakage yields 4-nitrobenzamidic cation (m/z 167) and chlorophenethyl fragment (m/z 139) .
  • Applications : Fragmentation patterns aid in impurity profiling and metabolite identification .

Q. How to design stability studies under varying pH and temperature?

  • Forced degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48 hrs. Monitor via HPLC:
    • Acidic conditions : Hydrolysis of the amide bond (degradant at RRT 0.8).
    • Alkaline conditions : Nitro group reduction (new peak at RRT 1.2) .

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